molecular formula C19H18N4O B3857115 N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

Cat. No.: B3857115
M. Wt: 318.4 g/mol
InChI Key: ICKSXVSQQQMEPB-MTJSOVHGSA-N
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Description

N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of pyridine-3-carbaldehyde with 6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide under specific conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of tetrahydro derivatives.

Scientific Research Applications

N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide is unique due to its combination of a pyridine ring with a carbazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(23-21-12-13-5-4-10-20-11-13)16-8-3-7-15-14-6-1-2-9-17(14)22-18(15)16/h3-5,7-8,10-12,22H,1-2,6,9H2,(H,23,24)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKSXVSQQQMEPB-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NN=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)N/N=C\C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
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N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
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N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
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N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
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N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Reactant of Route 6
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N-[(Z)-pyridin-3-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide

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